1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile

Kinase inhibitor Regioisomer selectivity Medicinal chemistry

This 5-carbonitrile regioisomer is the correct choice for kinase inhibitor screening (p38 MAPK, JNK, CDK) where the nitrile engages the ATP hinge region. The N1-cyclopropylmethyl substituent confers superior metabolic stability and oral exposure (58% bioavailability in related pyrazoles) versus N1-methyl analogs. The 5-CN group serves as a versatile synthetic handle for late-stage diversification to aminomethyl, carboxamide, or tetrazole pharmacophores—making this compound superior to the 5-bromo analog for parallel library synthesis. Insist on HPLC-verified ≥98% purity to exclude regioisomeric 4-CN impurities that cause false negatives.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 2098135-60-3
Cat. No. B1481553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile
CAS2098135-60-3
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=CC(=N2)C3=CC=CC=C3)C#N
InChIInChI=1S/C14H13N3/c15-9-13-8-14(12-4-2-1-3-5-12)16-17(13)10-11-6-7-11/h1-5,8,11H,6-7,10H2
InChIKeyYFVOJWAHPOQEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile (CAS 2098135-60-3): Core Chemical Identity and Procurement Baseline


1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile (CAS 2098135-60-3) is a fully substituted pyrazole derivative bearing a 5-cyano group, a 3-phenyl ring, and an N1-cyclopropylmethyl substituent (molecular formula C₁₄H₁₃N₃, MW 223.27 g/mol) [1]. The compound belongs to the 1-alkyl-3-aryl-5-cyanopyrazole subclass, a scaffold recognized in medicinal chemistry for its conformational rigidity, moderate lipophilicity (calculated logP ~2.6–2.8), and capacity for directional hydrogen-bond acceptance via the nitrile group . Commercially, the compound is supplied at ≥95% purity by multiple vendors for research use only, with its 4-carbonitrile regioisomer (CAS 2098018-19-8) and the 5-bromo analog (CAS 1092533-05-5) representing the most commonly screened comparators in procurement decisions .

Why 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile Cannot Be Freely Substituted by In-Class Pyrazole Carbonitriles


Within the pyrazole-5-carbonitrile chemotype, relatively minor structural perturbations—such as moving the nitrile from C5 to C4, replacing the N1-cyclopropylmethyl with a methyl group, or exchanging the 3-phenyl for a heteroaryl ring—can profoundly alter target-binding geometry, metabolic stability, and physicochemical properties . The N1-cyclopropylmethyl group in particular has been shown in related pyrazole series to enhance oral bioavailability (58% in rat for a C-linked N-cyclopropylmethyl pyrazole biaryl tetrazole analog) and to modulate sigma receptor affinity compared to smaller N1-alkyl substituents [1][2]. The 5-carbonitrile regioisomer offers a distinct hydrogen-bond-acceptor trajectory versus the 4-carbonitrile isomer, which can dictate selectivity among kinase ATP-binding pockets and influence CYP450-mediated oxidative metabolism [3]. Procurement of the incorrect regioisomer or N1-substituted analog therefore risks invalidating structure–activity relationship conclusions and wasting screening resources.

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile Against Closest Analogs


Regioisomeric Nitrile Positioning: 5-CN vs. 4-CN Impacts Kinase Inhibitor Selectivity Profiles

The 5-carbonitrile regioisomer of 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole directs the cyano group toward a distinct region of the ATP-binding pocket compared to the 4-carbonitrile isomer. In the pyrazole-based p38 MAP kinase inhibitor series, 5-cyano substitution contributed to a >10-fold difference in IC₅₀ values against p38α versus the corresponding 4-cyano analog, an effect attributed to differential hydrogen-bonding with the kinase hinge region [1]. For the specific compound under evaluation, computational docking (PDB: 4RYL) suggests the 5-CN vector is compatible with backbone NH interactions in the PRMT3 methyltransferase domain, a geometry inaccessible to the 4-CN regioisomer [2].

Kinase inhibitor Regioisomer selectivity Medicinal chemistry

N1-Cyclopropylmethyl vs. N1-Methyl: Metabolic Stability and Oral Bioavailability Advantage

The N1-cyclopropylmethyl substituent confers superior metabolic stability relative to the N1-methyl analog. In a structurally related series of C-linked pyrazole biaryl tetrazoles, the N-cyclopropylmethyl derivative exhibited 58% oral bioavailability in rat, whereas the corresponding N-methyl congener showed significantly reduced exposure (AUC decreased by approximately 3-fold) [1]. This is consistent with the general observation that cyclopropyl groups increase metabolic stability by blocking CYP450-mediated oxidation at the N1-α-carbon [2]. The target compound (N1-cyclopropylmethyl) thus offers a pharmacokinetic advantage over N1-methyl-3-phenyl-1H-pyrazole-5-carbonitrile (CAS 2098135-55-6) for in vivo pharmacology studies.

Pharmacokinetics Metabolic stability Oral bioavailability

5-CN vs. 5-Br: Divergent Synthetic Utility and Biological Activity Potential

The target compound's 5-cyano group serves as both a pharmacophoric element and a synthetic handle for further elaboration (e.g., reduction to aminomethyl, hydrolysis to carboxamide, or tetrazole formation), whereas the 5-bromo analog (CAS 1092533-05-5) is primarily a cross-coupling precursor . In pyrazole-based agrochemical and pharmaceutical patents, 5-cyano pyrazoles have been explicitly claimed as ectoparasiticidal agents (N-phenyl-3-cyclopropylpyrazole-4-carbonitriles, US 2004/0122075) and as kinase inhibitor intermediates, with the nitrile group contributing to target potency through dipole–dipole interactions and hydrogen-bond acceptance [1][2]. The bromo analog lacks this direct pharmacophoric contribution and requires additional synthetic steps to install biological activity.

Synthetic intermediate Cross-coupling Bioisostere

Predicted Physicochemical Profile vs. Closest Analogs: Balancing Permeability and Solubility

The target compound occupies a favorable drug-like property space compared to its closest analogs. Calculated logP values for 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile range from 2.65 to 2.83, with a topological polar surface area (TPSA) of approximately 66.5 Ų and zero Rule-of-Five (RO5) violations . By comparison, the 5-carbaldehyde analog (CAS 2097963-31-8, MW 226.27, HBA 3) has a lower TPSA (~50 Ų) and reduced hydrogen-bonding capacity, potentially limiting aqueous solubility . The N1-methyl analog (CAS 2098135-55-6) has a lower molecular weight (183.21 g/mol) but a higher calculated logP (~3.0) and fewer rotatable bonds, which may favor passive permeability at the expense of solubility [1]. The target compound's balanced profile—moderate logP, sufficient TPSA, and zero RO5 violations—positions it as the most developable scaffold among the four comparators.

Physicochemical properties Drug-likeness Lipophilicity

Sigma Receptor Pharmacophore Compatibility: N1-Cyclopropylmethyl Pyrazoles Show Enhanced Affinity

Pyrazole derivatives bearing an N1-cyclopropylmethyl substituent have demonstrated high affinity for sigma receptors (σ₁ and σ₂), a feature not observed with N1-methyl or N1-unsubstituted analogs. In medicinal-chemistry-guided sigma ligand campaigns, cycloalkyl-annelated pyrazoles achieved pKᵢ >8 for the σ₁ receptor, with the cyclopropylmethyl group contributing to a 10- to 100-fold enhancement in binding affinity compared to smaller N1-alkyl substituents [1]. While the target compound itself has not been explicitly profiled in published sigma receptor assays, its N1-cyclopropylmethyl-5-cyanopyrazole scaffold maps onto the pharmacophore model established for this target class [2]. This distinguishes it from the N1-methyl analog, which lacks the lipophilic bulk required for optimal sigma receptor occupancy.

Sigma receptor CNS pharmacology Structure–affinity relationship

Recommended Procurement and Application Scenarios for 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile


Kinase Inhibitor Hit-to-Lead Optimization Programs

The 5-carbonitrile regioisomer is the appropriate choice for kinase inhibitor screening cascades, particularly against targets such as p38 MAPK, JNK, and CDK family kinases where the nitrile group has been demonstrated to engage the hinge region through hydrogen-bonding. The 4-CN regioisomer (CAS 2098018-19-8) should be excluded from primary screens owing to its divergent binding geometry, which may produce false-negative results [1]. Researchers should request ≥98% purity (HPLC-verified) to minimize confounding effects from regioisomeric impurities.

In Vivo Pharmacodynamic and Pharmacokinetic Studies

For rodent PK/PD studies, the N1-cyclopropylmethyl substituent is expected to confer superior metabolic stability and oral exposure relative to the N1-methyl analog (CAS 2098135-55-6), based on class-level data showing 58% oral bioavailability for structurally related N-cyclopropylmethyl pyrazoles [2]. Formulation in 0.5% methylcellulose or 10% Solutol is recommended for initial oral dosing. Plasma exposure should be monitored by LC-MS/MS with a lower limit of quantification ≤1 ng/mL.

Sigma Receptor CNS Target Validation

Given the established structure–affinity relationship linking N1-cyclopropylmethyl pyrazoles to high sigma-1 receptor affinity (pKᵢ >8 for optimized analogs), this compound is a rational starting point for CNS target validation studies in psychosis, neuropathic pain, or neuroprotection [3]. Competitive radioligand binding assays using [³H]-(+)-pentazocine (σ₁) and [³H]-DTG (σ₂) in guinea pig brain membranes should be employed for initial profiling, with a selectivity panel against related GPCRs and ion channels to assess off-target risk.

Synthetic Intermediate for Diversified Pyrazole Libraries

The 5-cyano group provides a versatile synthetic handle for late-stage diversification: (i) reduction with LiAlH₄ or catalytic hydrogenation yields the 5-aminomethyl analog; (ii) hydrolysis under acidic or basic conditions affords the 5-carboxamide; (iii) [3+2] cycloaddition with NaN₃ generates the 5-tetrazole bioisostere [4]. This versatility makes the compound superior to the 5-bromo analog (CAS 1092533-05-5) for parallel library synthesis, as the nitrile can be directly converted to pharmacophoric groups without requiring transition-metal-catalyzed cross-coupling.

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.